molecular formula C12H21N3 B1458835 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine CAS No. 1443289-53-9

4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine

Cat. No. B1458835
M. Wt: 207.32 g/mol
InChI Key: MXJWVJIWBNBSPG-UHFFFAOYSA-N
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Description

“4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the molecular formula C12H21N3 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . This compound is used as an intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” involves three steps, starting from “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .


Molecular Structure Analysis

The molecular structure of “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” consists of a piperidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring is further substituted with an isobutyl group .

Scientific Research Applications

Synthetic Utility in Drug Development

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a critical intermediate in the synthesis of Crizotinib, highlighting its importance in the pharmaceutical industry. The development of a robust three-step synthesis process for this intermediate showcases its utility in producing key pharmaceutical agents efficiently. This process includes nucleophilic aromatic substitution, hydrogenation, and iodination steps, optimized for successful scale-up (Fussell et al., 2012).

Role in Cancer Treatment

A compound with a similar structure, (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer. The compound's inhibition of Aurora A suggests its significance in developing therapeutic strategies against cancerous cells (ロバート ヘンリー,ジェームズ, 2006).

Contributions to Molecular Structure Analysis

Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted to understand their molecular structure better. Through X-ray crystallography, Hirshfeld, and DFT calculations, the study provides insights into intermolecular interactions and electronic properties, contributing to the knowledge base around these compounds' chemical behavior (Shawish et al., 2021).

Future Directions

The future directions for “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” could involve further exploration of its biological activities and potential applications in drug development. For instance, pyrrolopyrazine derivatives, which share structural similarities with “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine”, have been shown to exhibit a wide range of biological activities and are considered attractive scaffolds for drug discovery research .

properties

IUPAC Name

4-[1-(2-methylpropyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-10(2)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJWVJIWBNBSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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